3,5-Dibromo-4-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWAJJWKNLWZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041656 | |
| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041656 | |
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Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-62-0 | |
| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |
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| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |
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| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy- | |
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| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |
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| Record name | 3,5-dibromo-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3,5-DIBROMO-4-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Innovations for 3,5 Dibromo 4 Hydroxybenzoic Acid
Established Synthetic Pathways of 3,5-Dibromo-4-hydroxybenzoic Acid
The most common and well-established method for synthesizing this compound is through the direct electrophilic bromination of 4-Hydroxybenzoic acid.
Direct Bromination Protocols of 4-Hydroxybenzoic Acid
The direct bromination of 4-Hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution reaction. In this process, the benzene (B151609) ring of the 4-Hydroxybenzoic acid molecule is attacked by an electrophilic bromine species. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, which means it increases the electron density of the aromatic ring, particularly at the positions ortho (adjacent) and para (opposite) to it. Since the para position is already occupied by the carboxylic acid group, the incoming bromine atoms are directed to the two ortho positions (C3 and C5), resulting in the desired 3,5-disubstituted product.
C₇H₆O₃ + 2Br₂ → C₇H₄Br₂O₃ + 2HBr
The use of various other brominating agents has also been explored to achieve this transformation .
Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound is crucial for its industrial applications. Optimization of the direct bromination process involves careful control over several reaction parameters.
Temperature Control: Temperature is a critical factor that influences both the reaction rate and the selectivity of the bromination. Maintaining moderate temperatures, typically in the range of 25-80°C, has been found to provide optimal results in terms of both yield and minimizing the formation of unwanted by-products acs.org.
Choice of Reagents and Solvents: While elemental bromine in acetic acid is standard, alternative brominating agents and solvent systems can be employed to improve the reaction's efficiency and safety profile. The choice of solvent is important for ensuring the solubility of the reactants and facilitating the reaction.
Purification Techniques: Post-synthesis purification is essential for obtaining a high-purity product. Recrystallization is a common and effective method for purifying the crude this compound, allowing for the removal of unreacted starting materials and any side products formed during the reaction.
Below is an interactive data table summarizing key optimization parameters for the synthesis.
| Parameter | Condition | Rationale for Optimization |
| Temperature | 25-80°C | Balances reaction rate and selectivity, minimizing by-product formation. |
| Brominating Agent | Elemental Bromine (Br₂) | Standard, effective electrophile for this transformation. |
| Solvent | Acetic Acid | Provides a suitable reaction medium and dissolves reactants. |
| Purification Method | Recrystallization | Effectively removes impurities to yield a high-purity final product. |
Emerging Green Chemistry Approaches for this compound Production
In line with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes, new methods for the synthesis of this compound are being developed. These approaches focus on minimizing hazardous waste and improving energy efficiency.
Electrochemical Synthesis Routes
A promising green alternative to traditional chemical bromination is the electrochemical method . This technique involves the in situ generation of the reactive bromine species from a bromide salt, such as potassium bromide (KBr) or hydrobromic acid (HBr), through electrolysis mdpi.comnih.gov.
In a typical electrochemical setup, a solution containing the 4-hydroxybenzoic acid and a bromide salt is subjected to an electric current. At the anode, bromide ions are oxidized to generate bromine, which then reacts with the 4-hydroxybenzoic acid present in the solution. This method offers several advantages:
Safety: It avoids the need to handle and store highly toxic and corrosive elemental bromine.
Reduced Waste: The process can be more atom-economical, as the bromine is generated on demand from a salt.
Control: The reaction rate can be precisely controlled by adjusting the applied current.
Electrochemical bromination can be performed in various setups, including paired electrolysis systems, which can further enhance efficiency acs.org.
Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics for this compound
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final desired product nih.gov. An ideal reaction has a 100% atom economy.
E-Factor: This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process chembam.comlibretexts.org.
Qualitative Comparison:
Direct Bromination: This method is well-established and can produce high yields. However, it involves the use of hazardous elemental bromine and generates hydrogen bromide (HBr) as a stoichiometric byproduct, which lowers its atom economy and contributes to a higher E-Factor. The use of organic solvents also adds to the waste stream.
Electrochemical Synthesis: This approach is inherently safer due to the in situ generation of bromine. It can potentially have a higher atom economy and a lower E-Factor, especially if conducted in aqueous media, as it avoids the use of a chemical oxidant and can minimize solvent waste. The main energy input is electricity, which can be sourced from renewable resources to further enhance its green credentials.
The following interactive data table provides a conceptual comparison of the two synthetic routes based on key sustainability metrics.
| Metric | Direct Bromination with Br₂ | Electrochemical Synthesis |
| Primary Reagents | 4-Hydroxybenzoic acid, Elemental Bromine | 4-Hydroxybenzoic acid, Bromide Salt (e.g., KBr) |
| Safety Concerns | High (use of toxic, corrosive Br₂) | Low to Moderate (avoids bulk Br₂) |
| Atom Economy | Lower (HBr is a major byproduct) | Potentially Higher |
| E-Factor | Higher (includes byproducts and solvent waste) | Potentially Lower |
| Environmental Impact | Use of hazardous reagents, generation of acidic waste. | Reduced hazardous material use, potential for aqueous media. |
Chemical Reactivity and Derivatization of 3,5 Dibromo 4 Hydroxybenzoic Acid
Nucleophilic Substitution Reactions of 3,5-Dibromo-4-hydroxybenzoic Acid
The bromine atoms attached to the aromatic ring of this compound can be replaced by other functional groups through nucleophilic substitution reactions. smolecule.com The reactivity of the compound in these substitutions is influenced by the electron-withdrawing nature of the bromine atoms and the carboxylic acid group. smolecule.com Additionally, the phenolic hydroxyl group can be converted into a phenolate (B1203915) ion under basic conditions, which can then participate in nucleophilic reactions, such as Williamson ether synthesis, to form ether linkages.
The replacement of bromine atoms, or dehalogenation, is a key reaction. Studies have shown that this can occur through metabolic reductive dehalogenation by microorganisms. For instance, the bacterium Desulfitobacterium chlororespirans can remove the bromine atoms, leading to less brominated metabolites. Computational studies using CASSCF geometry optimization have investigated the mechanism of dehalogenation under the catalytic influence of the cob(I)alamin cofactor of vitamin B12. clinmedjournals.org These calculations indicate that the carbon-bromine bond breaks heterolytically, releasing a bromide ion. clinmedjournals.org This process is driven by the formation of intermediate molecular orbitals between the cofactor and the benzoic acid derivative, which are antibonding in nature with respect to the C-Br bond and facilitate electron density transfer. clinmedjournals.org
Enzymatic studies have also shed light on this process. A self-sufficient catabolic reductive dehalogenase from Jhaorihella thermophila (JtRdhA) has been shown to efficiently dehalogenate this compound. nih.govsemanticscholar.org In the presence of the enzyme, the substrate displaces a chloride ion from the enzyme's cobalamin cofactor, and the bromine atoms come into close proximity with the cobalt ion, facilitating the reductive removal of bromine. nih.govsemanticscholar.org
Esterification Processes Involving the Carboxylic Acid Moiety of this compound
The carboxylic acid group of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. ontosight.ai This reaction is a standard method for producing various ester derivatives. For example, reaction with methanol (B129727) yields Methyl 3,5-dibromo-4-hydroxybenzoate (B1263476), while reaction with ethanol (B145695) produces Ethyl 3,5-dibromo-4-hydroxybenzoate. ontosight.aiontosight.ai The process involves reacting the benzoic acid derivative with the corresponding alcohol, often under reflux conditions. google.com These ester derivatives are themselves valuable intermediates in pharmaceutical and agricultural chemistry. ontosight.ai
A process for preparing esters of 3,5-dibromo-4-hydroxybenzonitrile, a related compound, highlights that hydrolysis can lead to the formation of this compound. google.com This underscores the reactivity of the carboxyl group and its derivatives.
Reduction Reactions of this compound and Product Characterization
This compound can undergo reduction at two primary sites: the bromine substituents and the carboxylic acid group. smolecule.com
Reductive dehalogenation involves the removal of one or both bromine atoms. This has been demonstrated in microbial catabolism, where strains like Pigmentiphaga sp. H8 can utilize the compound as a sole carbon and energy source by cleaving both bromine atoms. asm.org Similarly, the enzyme JtRdhA reductively dehalogenates this compound to 3-bromo-4-hydroxybenzoic acid and subsequently to 4-hydroxybenzoic acid. nih.govsemanticscholar.org
The carboxylic acid group can be reduced to an alcohol, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). Furthermore, the hydroxyl group can be oxidized to form quinones, and the entire compound can be reduced to form 3,5-Dibromo-4-hydroxybenzaldehyde (B181551) under specific conditions.
A study on the bromodecarboxylation of this compound, where the compound reacts with bromine to lose carbon dioxide, reveals another facet of its reactivity, leading to the formation of 2,4,6-tribromophenol. acs.org
Advanced Derivatization Strategies for Novel this compound-Based Compounds
This compound is a key starting material for a wide range of more complex derivatives. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride. Treating this compound with reagents like thionyl chloride or oxalyl chloride yields 3,5-Dibromo-4-hydroxybenzoyl chloride. This acyl chloride is a highly versatile intermediate that readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively.
Another derivatization approach is polymerization. Bulk condensation of this compound using acetic anhydride (B1165640) has been shown to produce poly(4-hydroxybenzoate)s with yields above 90%. researchgate.net Modified copolyesters have also been synthesized using this compound chloride via low-temperature polycondensation, yielding materials with enhanced heat resistance and fire resistance. researchgate.net
The table below summarizes some of the derivatives synthesized from this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Methanol, Acid Catalyst | Methyl 3,5-dibromo-4-hydroxybenzoate | Esterification |
| This compound | Ethanol, Acid Catalyst | Ethyl 3,5-dibromo-4-hydroxybenzoate | Esterification |
| This compound | Thionyl Chloride or Oxalyl Chloride | 3,5-Dibromo-4-hydroxybenzoyl chloride | Acyl Halide Formation |
| This compound | Acetic Anhydride | Poly(3,5-dibromo-4-hydroxybenzoate) | Polycondensation |
The derivatives of this compound are crucial building blocks in the synthesis of various biologically active molecules.
In the pharmaceutical industry, it serves as a key intermediate in the production of Active Pharmaceutical Ingredients (APIs). exsyncorp.com For example, it is used in the synthesis of Benzbromarone, a uricosuric agent for treating gout, and Epaminurad, a URAT1 inhibitor. exsyncorp.com A patented process for preparing a heterocyclic derivative for treating hyperuricemia specifically uses this compound as a starting material to avoid toxic intermediates generated in other synthetic routes. googleapis.com
In agrochemical synthesis, this compound is intrinsically linked to herbicides. It is a known environmental transformation product of bromoxynil (B128292), a widely used broadleaf herbicide. nih.gov The compound and its derivatives, such as esters and nitriles, are studied for their potential as herbicides or pesticides. ontosight.aigoogle.com For instance, 3,5-Dibromo-4-hydroxybenzoyl chloride is used in the synthesis of bromobenzonitrile derivatives, which are effective herbicides.
Biological Activities and Molecular Mechanisms of 3,5 Dibromo 4 Hydroxybenzoic Acid and Its Derivatives
Endocrine System Interactions of 3,5-Dibromo-4-hydroxybenzoic Acid
Thyroid Hormone Receptor Antagonism and Modulatory Effects
Research has shown that this compound can function as an antagonist for thyroid hormone receptors (TRs). A derivative, 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid, has been synthesized and identified as a TR antagonist. oup.comelsevierpure.com This compound competitively inhibits the binding of the thyroid hormone T3 to the receptor, thereby blocking the subsequent recruitment of coactivators and hindering both positive and negative T3 responses mediated by thyroid hormone response elements. oup.com The design of this antagonist was based on an "extension hypothesis," where an additional chemical group is attached to a known TR agonist to disrupt the formation of the coactivator-binding surface. oup.com This approach highlights a potential strategy for developing novel nuclear receptor antagonists. oup.comelsevierpure.com Further studies have explored the design and synthesis of various 3,5-dihalo-4-alkoxyphenylalkanoic acids as indirect antagonists of the thyroid hormone receptor, indicating a broader interest in this class of compounds for modulating thyroid hormone activity. nih.gov
Microbial Metabolism and Biotransformation Pathways of this compound
This compound is a known environmental transformation product of the herbicide bromoxynil (B128292). nih.govnih.gov Its fate in the environment is significantly influenced by microbial catabolism, with several bacterial species capable of degrading this compound through different pathways. nih.govnih.gov
Reductive Dehalogenation by Specific Microorganisms, including Desulfitobacterium chlororespirans
The anaerobic bacterium Desulfitobacterium chlororespirans is capable of metabolizing this compound through reductive dehalogenation. asm.orgnih.gov In this process, the bacterium uses the compound as an electron acceptor for growth, coupling the oxidation of lactate (B86563) to the removal of bromine atoms from the aromatic ring. nih.govresearchgate.net This results in the stoichiometric conversion of this compound to 4-hydroxybenzoate. nih.govresearchgate.netsigmaaldrich.com This metabolic capability is significant for the bioremediation of environments contaminated with halogenated aromatic compounds.
Oxidative Decarboxylation Mechanisms, such as in Pigmentiphaga sp. strain H8
An alternative aerobic catabolic pathway for this compound has been identified in Pigmentiphaga sp. strain H8. nih.govvulcanchem.com This pathway involves an initial oxidative decarboxylation step, which is different from the previously reported reductive dehalogenation pathways. nih.gov In this mechanism, the enzyme OdcA, a novel NAD(P)H-dependent flavin monooxygenase, mediates the oxidative decarboxylation of this compound to form 2,6-dibromohydroquinone. nih.govresearchgate.net This intermediate is then further metabolized. nih.gov The degradation of this compound by strain H8 was found to be inducible by the compound itself. nih.gov
Elucidation of Genetic Determinants Underlying this compound Catabolism
In Pigmentiphaga sp. strain H8, the genes responsible for the oxidative decarboxylation of this compound have been identified through comparative transcriptome analysis. nih.gov A specific gene cluster, containing genes from orf420 to orf426, was found to be significantly upregulated in the presence of this compound. nih.gov The gene odcA (orf420) encodes the key enzyme for the initial oxidative decarboxylation. nih.gov Subsequent genes in the cluster, odcB (Orf425) and odcC (Orf426), encode a dioxygenase and a maleylacetate (B1240894) reductase, respectively, which are involved in the further breakdown of the resulting intermediates. nih.gov
In addition to the catabolism of this compound, Pigmentiphaga kullae strain H8 also demonstrates the ability to degrade 3-bromo-4-hydroxybenzoate, a related compound. asm.orgnih.gov The genetic basis for this degradation involves two redundant gene clusters, and the presence of 3,5-dibromo-4-hydroxybenzoate (B1263476) was tested as a potential inducer for the transcription of these genes. nih.gov
Interactions of this compound with Biological Macromolecules and Cellular Processes
The interaction of this compound with biological macromolecules extends beyond its role as a thyroid hormone receptor antagonist. Its derivatives, such as those with a quinoline (B57606) moiety, are being investigated for their potential to intercalate with DNA, which could disrupt cellular function and lead to cell death. Furthermore, this class of compounds can inhibit specific enzymes by binding to their active sites. The ability of this compound to modulate gene expression related to steroidogenesis in placental cells also points to its potential as an endocrine disruptor.
Influence on Drug Transport Mechanisms, particularly via ATP-binding cassette transporters
Research indicates that this compound and its derivatives can interact with crucial cellular transport systems, including the ATP-binding cassette (ABC) transporters. These transporters are a large family of membrane proteins that play a vital role in the movement of various substances across cellular membranes.
The parent compound, this compound, has been noted for its potential to compete with other substances for transport mechanisms within cells. This competition is particularly relevant for ABC transporters, which could affect the cellular uptake and distribution of other drugs or environmental contaminants.
A specific derivative, N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide , has been computationally predicted to be a non-inhibitor of P-glycoprotein II, a well-known ABC transporter involved in multidrug resistance. drugbank.com This suggests that while some derivatives may interact with these transporters, the nature of this interaction can vary significantly based on the specific molecular structure.
Enzymatic Inhibition Studies, including Cytochrome P450
The inhibitory effects of this compound and its derivatives on various enzymes, especially the Cytochrome P450 (CYP450) family, have been a subject of scientific investigation. exsyncorp.com The CYP450 enzymes are crucial for the metabolism of a wide array of foreign compounds, including drugs and toxins.
One derivative, N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide , has been the focus of predictive studies regarding its interaction with several CYP450 isoforms. These predictions indicate a potential for both inhibition and non-inhibition depending on the specific enzyme. drugbank.com
Table 1: Predicted Interaction of N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide with Cytochrome P450 Isoforms
| CYP450 Isoform | Predicted Activity |
|---|---|
| CYP1A2 | Inhibitor |
| CYP2C9 | Inhibitor |
| CYP2C19 | Inhibitor |
| CYP2D6 | Non-inhibitor |
| CYP3A4 | Inhibitor |
Data sourced from computational predictions. drugbank.com
Furthermore, studies on the cytotoxicity of various brominated disinfection byproducts have implicated CYP enzymes in their metabolic processes. For instance, the cytotoxicity of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) was evaluated alongside this compound, with findings suggesting that CYP enzymes like CYP2E1, CYP3A4, and CYP2D6 are major players in the cytotoxicity of related compounds. researchgate.net In some experimental setups, this compound has been utilized as an internal standard in assays measuring CYP450 activity. nih.gov
Mechanistic Insights into Antimicrobial Efficacy, such as Protein Synthesis Inhibition
Derivatives of this compound have demonstrated notable antimicrobial properties. ontosight.ai The underlying mechanisms of this efficacy are thought to be multifaceted, with a significant aspect being the disruption of bacterial cell membrane integrity. mdpi.com
The antimicrobial action of phenolic compounds, including hydroxybenzoic acid derivatives, is often attributed to their ability to cause hyperacidification within the bacterial cell and permeabilize the cell membrane. This leads to the leakage of essential intracellular components and ultimately, bacterial cell death. The lipophilicity of these compounds, which is often enhanced by halogenation, facilitates a stronger interaction with the phospholipid bilayer of bacterial membranes. This allows the compounds to insert themselves between the fatty acid chains, which destabilizes the membrane structure and increases its permeability. mdpi.com
While direct evidence for protein synthesis inhibition by this compound itself is not extensively documented, the disruption of the cellular membrane and subsequent leakage of vital cellular components would invariably impact processes like protein synthesis.
Broader Biological Spectrum of this compound Derivatives
Beyond the specific mechanisms detailed above, derivatives of this compound exhibit a wider range of biological activities, including antifungal and antioxidant properties, and are also implicated in immunological responses.
Antifungal Properties
The antifungal potential of this compound derivatives has been explored in various studies. For instance, certain hydrazide-hydrazone derivatives of 4-hydroxybenzoic acid containing bromine have shown to be effective antifungal agents against phytopathogenic fungi. nih.gov The introduction of bromine atoms into the structure of these compounds appears to contribute to their antifungal efficacy. nih.gov
The charge transfer complex of 5-bromopyridine with 4-hydroxybenzoic acid has also demonstrated good inhibition activity against several fungal species, including Aspergillus niger. inoe.ro Additionally, methyl 3,5-dibromo-4-hydroxybenzoate is a derivative noted for its potential antifungal properties. ontosight.ai
Antioxidant Properties
Hydroxybenzoic acid derivatives are recognized for their antioxidant capabilities, a property that is largely dependent on the number and arrangement of hydroxyl groups on the aromatic ring. ffhdj.comnih.gov These compounds can act as free radical scavengers, which is a key aspect of their antioxidant activity. ffhdj.com
While the primary focus of many studies on this compound has been on other biological activities, its structural similarity to other antioxidant phenolic compounds suggests it may also possess such properties. ontosight.aipsu.edu Phenolic compounds, in general, are considered potent antioxidants, and in some cases, have been shown to be more effective than vitamins E and C. ffhdj.com
Immunogenicity and Dihalotyrosine Formation
An interesting aspect of the biological profile of this compound is its involvement in immunological responses, specifically in the context of dihalotyrosine formation. nih.gov Studies have shown that monoclonal antibodies developed against brominated proteins can recognize 3,5-dihalo-4-hydroxybenzoic acids, including the 3,5-dibromo derivative. ebi.ac.uk
This cross-reactivity suggests that dihalogenated tyrosines are the key epitopes. The formation of these modified amino acids in the body is linked to inflammatory processes. For example, the formation of dihalotyrosine has been suggested to occur in vivo as a result of inflammatory tissue damage. ebi.ac.uk In one study, a monoclonal antibody was produced using a 3-bromobenzoic acid hapten antigen, which was then shown to recognize halogenated tyrosine residues. nih.gov This antibody strongly recognized both 3-bromo-4-hydroxybenzoic acid and this compound. nih.gov Such findings indicate that these compounds can be valuable tools in studying the immunological consequences of protein modification during inflammation. researchgate.net
Environmental Occurrence, Fate, and Remediation Strategies of 3,5 Dibromo 4 Hydroxybenzoic Acid
Natural Occurrence in Marine Ecosystems
3,5-Dibromo-4-hydroxybenzoic acid is a naturally occurring compound that has been identified in various marine organisms. smolecule.com It is classified as a marine xenobiotic metabolite, a term for metabolites produced by marine life from foreign compounds. nih.govebi.ac.uk Research has reported its presence in marine algae, specifically the green alga Ulva lactuca and the euglenoid Euglena gracilis. smolecule.comnih.gov The compound has also been detected in the red alga Symphyocladia latiuscula and the marine sponge Psammaplysilla purpurea. asm.org The natural production of such phenolic compounds in marine organisms is often linked to environmental stress factors. csic.es
Role as an Environmental Transformation Product of Herbicides
Beyond its natural origins, this compound is frequently detected in the environment as a major transformation product of the herbicide bromoxynil (B128292). nih.govresearchgate.net Bromoxynil, chemically known as 3,5-dibromo-4-hydroxybenzonitrile, is a contact herbicide used to control broadleaf weeds in various agricultural settings. researchgate.netregulations.gov The compound this compound is formed from the environmental degradation of bromoxynil and its ester forms, such as bromoxynil octanoate (B1194180) and bromoxynil potassium. smolecule.comnih.gov Its presence in soil, groundwater, and plant tissues is often an indicator of contamination from these herbicides. smolecule.comasm.org Due to its formation from the parent herbicide, it is considered a key metabolite in environmental fate and ecological risk assessments. regulations.gov
The transformation of bromoxynil and its esters into this compound proceeds through specific biochemical pathways, primarily driven by microbial activity in soil and water.
The initial step involves the rapid conversion of bromoxynil esters (like the octanoate and heptanoate (B1214049) forms) into the active phenol (B47542) form, bromoxynil. regulations.govepa.gov This hydrolysis occurs quickly in both mammals and the environment. regulations.gov
Once bromoxynil is formed, the nitrile group (-C≡N) is hydrolyzed to a carboxylic acid group (-COOH), resulting in this compound. This transformation can occur via two main microbial pathways:
Two-Step Pathway: Some microorganisms first hydrate (B1144303) the nitrile group to an amide group, forming the intermediate 3,5-dibromo-4-hydroxybenzamide. cdnsciencepub.comaidic.it This reaction is catalyzed by the enzyme nitrile hydratase. Subsequently, the enzyme amidase hydrolyzes the amide intermediate to produce this compound and ammonia. aidic.itscispace.com
One-Step Pathway: Other microorganisms utilize a single-step pathway where the enzyme nitrilase directly hydrolyzes the nitrile group of bromoxynil to the corresponding carboxylic acid, this compound, without the formation of an amide intermediate. aidic.itasm.org The bacterium Klebsiella pneumoniae subsp. ozaenae has been shown to use this pathway. asm.org
The table below summarizes the key steps in the degradation process.
| Starting Compound | Enzyme(s) | Intermediate Product | Final Product | Pathway Description |
|---|---|---|---|---|
| Bromoxynil Esters (e.g., Octanoate) | Esterases | Bromoxynil | - | Rapid hydrolysis of the ester bond to form the active phenol. regulations.govepa.gov |
| Bromoxynil | Nitrile Hydratase, Amidase | 3,5-Dibromo-4-hydroxybenzamide | This compound | A two-step enzymatic process common in several bacterial species. aidic.itscispace.com |
| Bromoxynil | Nitrilase | - | This compound | A direct, one-step hydrolysis of the nitrile to a carboxylic acid. asm.org |
Advanced Analytical and Computational Investigations of 3,5 Dibromo 4 Hydroxybenzoic Acid
Spectroscopic and Chromatographic Methods for Quantitative and Qualitative Analysis
Precise detection and characterization of 3,5-dibromo-4-hydroxybenzoic acid are routinely achieved through a combination of chromatographic separation and spectroscopic detection.
Mass Spectrometry Techniques (GC-MS, LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for the analysis of this compound. nih.govufz.de The compound is often analyzed using a reverse-phase (RP) HPLC method, which can be made compatible with mass spectrometry by using formic acid in the mobile phase instead of phosphoric acid. sielc.com LC-MS analyses are typically performed using an LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform) instrument in negative ionization mode. nih.govufz.de
In a typical analysis, the precursor ion [M-H]⁻ of this compound is observed at an m/z of 292.8454. nih.gov Fragmentation of this ion provides further structural confirmation. For instance, with a collision energy of 35%, a prominent fragment peak appears at m/z 248.8555. nih.gov The retention time for this compound on an XBridge C18 column is consistently reported as 7.3 minutes under specific gradient conditions. nih.govmassbank.eumassbank.eu
Detailed parameters from various LC-MS/MS experiments have been documented, providing a robust library for its identification. nih.govufz.demassbank.eumassbank.eu
Table 1: LC-MS Parameters for this compound Analysis
| Parameter | Value | Source(s) |
|---|---|---|
| Instrument | LTQ Orbitrap XL Thermo Scientific | nih.govufz.de |
| Instrument Type | LC-ESI-ITFT | nih.govufz.de |
| Ionization Mode | Negative ESI | nih.govufz.de |
| Precursor Ion (m/z) | 292.8454 ([M-H]⁻) | nih.govmassbank.eumassbank.eu |
| Fragmentation Mode | CID, HCD | nih.gov |
| Collision Energy | 15%, 30%, 35%, 90% (nominal) | nih.govmassbank.eumassbank.eu |
| Column | XBridge C18 (3.5µm, 2.1x50mm) | nih.govmassbank.eumassbank.eu |
| Retention Time | 7.3 min | nih.govmassbank.eumassbank.eu |
While LC-MS is more common for this non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify structurally related compounds like p-hydroxybenzoic acid after derivatization. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. chemicalbook.com The ¹H NMR spectrum is used to verify the compound's structure, conforming to the expected arrangement of protons on the aromatic ring. exsyncorp.com The simple and characteristic pattern in the aromatic region of the spectrum, along with signals for the hydroxyl and carboxylic acid protons, provides unambiguous evidence of its identity. chemicalbook.com
Computational Modeling and Simulation Studies
Computational chemistry offers powerful tools to explore the behavior of this compound at a molecular level, from its dynamics in biological systems to the quantum mechanics of its chemical reactions.
Molecular Dynamics Simulations of Biological Interactions and Transport Phenomena
Molecular dynamics (MD) simulations have been employed to investigate the interaction of this compound with enzymes. researchgate.net One such study focused on its reductive dehalogenation by the corrin-based marine enzyme NpRdhA. researchgate.net Unbiased MD simulations revealed that the compound migrates from the external medium into the active site channel of the enzyme. researchgate.net Furthermore, simulations demonstrated that after the reductive dehalogenation reaction, the product, 3-bromo-4-hydroxybenzoic acid, is expelled from the active site primarily through a wide channel connecting the corrin (B1236194) cofactor to the exterior. researchgate.net These simulations provide a dynamic picture of substrate transport and product release, which is crucial for understanding the enzyme's catalytic cycle. researchgate.net
Quantum-Mechanical Studies of Ligand-Active Site Binding
Quantum-mechanical (QM) studies are essential for elucidating the electronic-level details of chemical bond breaking and formation during enzymatic reactions. For this compound, QM calculations, specifically using the Complete Active Space Self-Consistent Field (CASSCF) method, have been performed to study its dehalogenation by the cob(I)alamin cofactor of vitamin B12. clinmedjournals.orgclinmedjournals.org These calculations showed that the interaction between the cofactor and the substrate leads to the formation of intermediate intermolecular molecular orbitals that are antibonding in nature with respect to the carbon-bromine (C-Br) bond. clinmedjournals.orgclinmedjournals.org This interaction facilitates the transfer of electron density from the cob(I)alamin cofactor to the organic halide. clinmedjournals.orgclinmedjournals.org As a result, the C-Br bond breaks heterolytically, releasing a bromide ion that then binds to the central cobalt atom of the cofactor. clinmedjournals.orgclinmedjournals.org Such studies are critical where classical molecular mechanics fail to describe the reactive event accurately. researchgate.net
Structure-Activity Relationship (SAR) Investigations through Computational Approaches
Computational methods are pivotal in exploring the structure-activity relationships (SAR) of benzoic acid derivatives. researchgate.net Techniques like molecular docking and Density Functional Theory (DFT) are used to understand how different substituents on the benzoic acid ring influence biological activity. researchgate.net For example, docking studies of various ring-substituted parabens (which share the 4-hydroxybenzoic acid core) into the estrogen receptor-α ligand-binding domain have been performed to correlate structural changes with binding affinity. nih.gov Studies on other benzoic acid derivatives have used DFT calculations to analyze structural data and molecular docking to investigate their binding patterns in the active sites of enzymes like leucyl-tRNA synthetase and SARS-CoV-2 3CLpro, thereby predicting their potential as inhibitors. researchgate.net These computational SAR approaches allow for the rational design of more potent and specific molecules based on the this compound scaffold.
Potential Applications and Future Research Directions for 3,5 Dibromo 4 Hydroxybenzoic Acid
Development of Novel Therapeutic Agents
3,5-Dibromo-4-hydroxybenzoic acid serves as a versatile scaffold and key intermediate in the development of new therapeutic agents, targeting a range of diseases. exsyncorp.com Its derivatives have shown significant promise in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists.
One of the most established applications is its role as a precursor in the synthesis of Benzbromarone, a uricosuric agent used to treat gout and hyperuricemia by promoting the excretion of uric acid. exsyncorp.comvulcanchem.comchemicalbook.com More recently, it has been identified as a crucial intermediate for Epaminurad, a potent inhibitor of the human uric acid transporter 1 (hURAT1). exsyncorp.com Inhibitors of hURAT1 are under active investigation as potential treatments for conditions linked to high uric acid levels, including chronic renal disease, hypertension, and cardiovascular diseases. nih.govresearchgate.net
A significant area of current research is the repurposing of this compound and its analogs as inhibitors of transthyretin (TTR) amyloidosis. acs.org This debilitating disease is caused by the misfolding and aggregation of the TTR protein into amyloid fibrils. nih.govresearchgate.net The core therapeutic strategy is to kinetically stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloid-forming monomers. acs.orgnih.govmdpi.comfrontiersin.org Research has shown that certain agrochemicals, including the herbicide bromoxynil (B128292) and its primary metabolite, this compound, can bind to TTR and inhibit fibril formation, marking them as promising lead compounds for the development of new drugs for ATTRv amyloidosis. acs.org
Furthermore, the structural motif of this compound is being leveraged to design dual-target ligands. For instance, novel derivatives have been synthesized to act as both mitochondriotropic antioxidants and cholinesterase inhibitors, a strategy aimed at developing treatments for multifactorial neurodegenerative diseases like Alzheimer's. frontiersin.org
Advancements in Agrochemical Design
In the field of agrochemicals, this compound is primarily recognized as a principal transformation product and metabolite of the widely used hydroxybenzonitrile herbicide, Bromoxynil, and its various ester and salt forms. nih.govherts.ac.ukresearchgate.net Bromoxynil functions by inhibiting photosynthesis in broad-leaved weeds. herts.ac.uk The conversion of bromoxynil to this compound in the environment is a key degradation step. nih.gov
The compound itself is reported to have herbicidal and insecticidal properties, acting by inhibiting protein synthesis in plant cells. biosynth.com Research into the biodegradation of bromoxynil has revealed that certain soil actinobacteria can hydrolyze the parent herbicide into this compound. researchgate.net Studies have indicated that this metabolite can exhibit lower toxicity than the original herbicide in some biological tests, such as those involving luminescent bacteria and the germination of lettuce seeds. researchgate.net
This understanding of the degradation pathway and the relative toxicity of the metabolites is crucial for modern agrochemical design. It informs the development of more environmentally benign pesticides and herbicides whose breakdown products have reduced ecological impact. Monitoring for this compound in soil and water serves as a bio-indicator for contamination by bromoxynil-based herbicides, aiding in environmental risk assessment. ncats.io
Applications in Polymer Science and Materials Engineering for Heat and Fire Resistance
The inclusion of this compound into polymer structures has been identified as an effective strategy for enhancing thermal stability and fire resistance. researchgate.netiaea.org The presence of bromine atoms in the polymer matrix is a key factor in imparting these desirable properties. researchgate.netscientific.net
Researchers have successfully synthesized modified copolyesters and copolyarylates by incorporating this compound chloride via low-temperature polycondensation. researchgate.netscientific.net The resulting polymers are characterized as high-strength materials with significant heat and fire resistance, making them suitable for use as non-combustible structural components in various industries. researchgate.netiaea.org
Further innovation in this area includes the use of ethoxylated derivatives of this compound to produce high-molecular-weight linear copolyesters. google.com These copolyesters, such as those based on ethylene (B1197577) glycol and terephthalic acid, are particularly valuable for manufacturing flame-retardant fibers, filaments, and engineering plastics that maintain excellent physical properties, color, and stability under thermal and UV stress. google.com The addition of antimony oxide can further enhance the self-extinguishing properties of these materials. google.com These advanced polymers meet the growing demand for materials that can withstand high-temperature operating conditions while ensuring fire safety. researchgate.net
Prospects for Bioremediation Technologies
This compound is a central compound in the study and application of bioremediation technologies, particularly for sites contaminated with the herbicide bromoxynil. As a major metabolic intermediate of bromoxynil, its fate in the environment is of significant interest. nih.govnih.gov
Research has shown that various microorganisms are capable of degrading this compound through metabolic reductive dehalogenation, a process that removes the bromine atoms. researchgate.net The bacterium Desulfitobacterium chlororespirans, for example, can dehalogenate this compound to 3-bromo-4-hydroxybenzoic acid and subsequently to 4-hydroxybenzoate. researchgate.net Similarly, soil actinobacteria play a role in the hydrolysis of bromoxynil to its corresponding acid, which is a critical step in its natural attenuation. researchgate.net
The development of enhanced bioremediation strategies leverages this microbial activity. Studies involving microbiome modeling aim to construct and optimize synthetic microbial consortia with improved efficiency in degrading bromoxynil and its intermediate, this compound. nih.gov At a molecular level, investigations into specific enzymes, such as the corrin-based reductive dehalogenase NpRdhA found in marine bacteria, are elucidating the mechanisms of organohalide pollutant uptake and detoxification. researchgate.net These insights are fundamental to designing effective and predictable bioremediation systems for cleaning up polluted environments. nih.gov
Unexplored Research Avenues and Interdisciplinary Challenges
Promising areas for future research include:
Advanced Therapeutic Agents: While its role as an intermediate is known, direct therapeutic applications are less understood. exsyncorp.com Further derivatization and screening could yield novel drug candidates. For its potential use in treating TTR amyloidosis, research is needed to improve its selective binding affinity and the efficiency of fibril formation inhibition. acs.org
Materials Science: The synthesis of new copolymers incorporating this compound could lead to advanced materials with tailored properties for specific high-performance applications.
Biochemical Tools: There is potential to develop this compound-based fluorescent probes for the detection of specific metal ions and proteins, a field that is currently underexplored. exsyncorp.com
Mechanistic Chemistry: The fundamental chemical properties, such as its nitrosodecarboxylation mechanism, continue to be an area of academic interest that could reveal new synthetic pathways. acs.org
Interdisciplinary challenges that require collaborative efforts include:
Optimized Bioremediation: A major challenge lies in translating laboratory findings into large-scale environmental solutions. This involves a combination of microbiology, genetic engineering, and environmental science to design and deploy robust microbial consortia that can efficiently degrade bromoxynil and this compound in complex soil and water matrices. nih.gov
Structure-Activity Relationship (SAR) Studies: A deeper, collaborative effort between computational chemists, biologists, and pharmacologists is needed to fully map the SAR for its various biological targets, from the hURAT1 transporter to the TTR protein. This would accelerate the design of more potent and selective molecules. nih.gov
Drug Delivery Systems: The potential use of this compound or its derivatives in drug delivery systems is an area ripe for interdisciplinary research, combining polymer science, pharmacology, and nanotechnology. exsyncorp.com
Q & A
Basic Research Questions
What are the standard laboratory synthesis protocols for 3,5-dibromo-4-hydroxybenzoic acid?
The compound is synthesized via a multi-step process:
Esterification : Reacting the acid with methanol and thionyl chloride (SOCl₂) to form the methyl ester derivative .
Copper-mediated coupling : The ester reacts with diaryl iodonium salts under copper catalysis to form diaryl ether intermediates .
Deprotection : Boron tribromide (BBr₃) in cold dichloromethane cleaves the methyl ether and ester groups to yield the final product .
Key considerations : Use anhydrous conditions for esterification, monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.
How can researchers characterize the purity and structural integrity of this compound?
What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Storage : Keep in airtight containers at ambient temperature, away from oxidizing agents .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
How does this compound act as a mitochondrial uncoupler, and what experimental models validate this mechanism?
- Mechanism : The compound dissipates the proton gradient across mitochondrial membranes, reducing ATP synthesis. This is studied using:
- Comparative studies : Its potency is benchmarked against classical uncouplers like 2,4-dinitrophenol (DNP) .
What computational methods predict the solubility and reactivity of this compound?
- Solubility prediction :
- Reactivity :
How does the bromine substitution pattern influence enzymatic interactions compared to chloro analogs?
- Enzyme inhibition studies :
- Tyrosinase assays : Bromine’s higher electronegativity increases binding affinity compared to 3,5-dichloro-4-hydroxybenzoic acid .
- X-ray crystallography : Resolve halogen bonding with active-site residues (e.g., histidine) .
- Environmental impact : Brominated analogs show slower microbial degradation due to stronger C-Br bonds .
What strategies resolve contradictions in reported biological activity data for this compound?
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., fixed IC50 protocols).
- Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and cell line variability .
- Structural analogs : Test halogen-substituted derivatives to isolate bromine-specific effects .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Br₂O₃ |
| Molecular Weight | 295.91 g/mol |
| TPSA | 57.53 Ų |
| H-bond Donors/Acceptors | 2 / 3 |
| LogP (Predicted) | 2.8 |
Table 2: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, SOCl₂, 0°C → RT, 4h | 85–90 |
| Coupling | Cu, diaryl iodonium salt, 80°C | 60–70 |
| Deprotection | BBr₃, CH₂Cl₂, −20°C, 2h | 75–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
